Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound with the following chemical formula:
C21H23N3O5S
. It contains a quinoline ring system and a benzoate moiety. This compound has attracted attention due to its potential biological activities.Preparation Methods
Synthetic Routes:
One synthetic route involves the Fischer indole synthesis. For example, the reaction of optically active cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid (MsOH) in methanol yields the tricyclic indole structure . Further transformations can lead to related compounds.
Industrial Production:
Industrial-scale production methods for this compound are not widely documented. research laboratories may use modified versions of the synthetic routes mentioned above.
Chemical Reactions Analysis
Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify the quinoline or benzoate portions.
Substitution: Substituents on the aromatic rings can be replaced. Common reagents include acids, bases, and metal catalysts.
Major products depend on reaction conditions and substituents. For example, azepinoindole derivatives can be obtained from indole intermediates .
Scientific Research Applications
This compound finds applications in:
Medicine: It might exhibit anticancer properties or antimicrobial effects.
Chemistry: Researchers explore its reactivity and potential as a building block.
Industry: It could serve as a precursor for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways within cells.
Comparison with Similar Compounds
While Butyl 4-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific substitution pattern, similar compounds include related indoles and quinolines . These compounds share structural features but may have distinct properties.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
butyl 4-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C22H22N2O5/c1-3-4-13-29-22(28)14-9-11-15(12-10-14)23-20(26)18-19(25)16-7-5-6-8-17(16)24(2)21(18)27/h5-12,25H,3-4,13H2,1-2H3,(H,23,26) |
InChI Key |
JVBYBZNJAQQHFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.